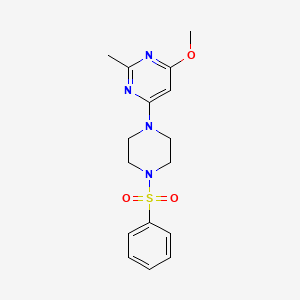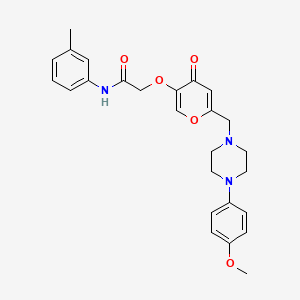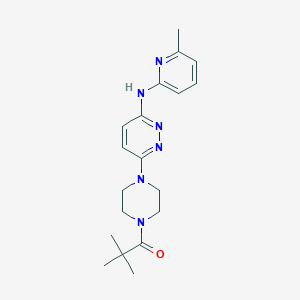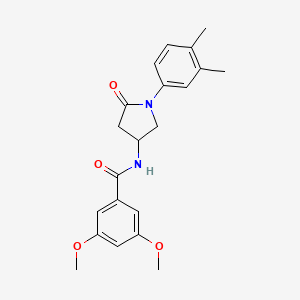![molecular formula C10H12N2OS B2919025 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol CAS No. 1936172-43-8](/img/structure/B2919025.png)
3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol” is a type of thiazine derivative. Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . This compound is also known as Xylazine, which is an alpha2 adrenergic receptor agonist and frequently used in veterinary medicine as an emetic and sedative with analgesic and muscle relaxant properties .
Synthesis Analysis
The synthesis of thiazine derivatives involves various methods. One such method involves the treatment of N-phenylthioureidoalkyl-α-diazo ketones with acids, leading to 2-phenyl-amino-5,6-dihydro-4H-1,3-thiazin-5-ones . Another method involves the cyclization of chalcones produced with diphenylthiourea in ethanol using KOH and a few drops of piperidine as a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms. Chemical Reactions Analysis
In the presence of trifluoroacetic acid, these compounds can lose sulfur, giving the thiocarbonyl derivatives . A complex of zinc with N-(5,6-dihydro-4H-1,3-thiazine-2-yl)benzamide (L) ligand, LZnCl2, was synthesized for subsequent medical trials .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.31 . It has a melting point of 95-97°C . The molar extinction coefficients were determined for LHBr solutions in water and physiological saline, and for LZnCl2 ethanol solution .科学的研究の応用
Antimicrobial Agents
- Compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which share structural similarities with 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol, have demonstrated moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Chiral Aminophenols
- Chiral aminophenols, which are structurally related to the chemical , have been synthesized for use in enantioselective addition reactions. These compounds have been used as ligands in enantioselective addition of diethylzinc to aldehydes, with ee values ranging from 0–90% (Ge, Shen, Zhang, Lu, & Lu, 2010).
Schiff Base Ligands and Metal Complexes
- Schiff base ligands, incorporating structures similar to 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol, have been synthesized and used to create metal complexes with Cobalt(II), Nickel(II), and Copper(II). These complexes have potential applications in various fields, including catalysis and material science (Yazıcı & Akgün, 2006).
Corrosion Inhibition
- Schiff’s base derivatives, structurally related to the chemical, have been explored as corrosion inhibitors for metals in acidic environments. These compounds have been found to provide significant protection against corrosion, potentially useful in industrial applications (Ansari, Quraishi, & Singh, 2014).
Anticonvulsant Activity
- Certain derivatives of 1,3,4-thiadiazoles, which are structurally related to the chemical , have shown promising anticonvulsant activity. These compounds represent a new class of anticonvulsant agents, offering potential therapeutic applications (Chapleo et al., 1986).
Synthesis of Dyes
- Phenothiazine and phenoxazine dyestuffs, related to the chemical structure , have been synthesized and used as colorants for textiles, papers, and other materials. These dyes offer potential applications in various industries (Onoabedje, Okoro, & Knight, 2017).
作用機序
Mode of Action
It is known that thiazine derivatives, a class to which this compound belongs, can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms . This suggests that the compound may interact with its targets through coordination chemistry, leading to new frameworks with potential bioactivity .
Biochemical Pathways
They have been found to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents . This suggests that they may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The stability of similar compounds in various solvents has been evaluated . For instance, a complex of zinc with a similar ligand exhibited insufficient stability in aqueous and physiological saline solutions, but was stable in alcohol . These findings may provide some insights into the bioavailability of “3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol”.
Result of Action
Given the broad range of biological activities exhibited by thiazine derivatives , it is likely that the compound may induce a variety of molecular and cellular changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other substances can affect the stability and activity of the compound
Safety and Hazards
特性
IUPAC Name |
3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9-4-1-3-8(7-9)12-10-11-5-2-6-14-10/h1,3-4,7,13H,2,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVABCXHATUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)



![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)


![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)